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Compound of Interest

Compound Name: 2-Chloro-5-vinylpyridine

Cat. No.: B115529 Get Quote

This guide provides a detailed spectroscopic comparison of 2-Chloro-5-vinylpyridine and its

key derivatives, offering valuable data for researchers, scientists, and professionals in drug

development. The information presented is supported by experimental data and established

methodologies to ensure accuracy and reliability.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Chloro-5-vinylpyridine and

selected derivatives. These derivatives, 2-Chloro-5-nitropyridine and 2-Chloro-5-aminopyridine,

were chosen to illustrate the electronic effects of electron-withdrawing and electron-donating

groups, respectively, on the spectroscopic properties of the parent molecule. For a broader

context, data for the precursor molecules, 2-chloropyridine and 2-vinylpyridine, are also

included.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 2-Chloro-5-vinylpyridine and Related

Compounds.
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Compoun
d

H-3 H-4 H-6
Vinyl
Protons
(α, β)

Other
Protons

Solvent

2-Chloro-5-

vinylpyridin

e

~7.7 (dd) ~7.9 (dd) ~8.4 (d)

~6.7 (dd),

~5.9 (d),

~5.4 (d)

CDCl₃

2-

Chloropyrid

ine

7.32 (ddd) 7.64 (ddd) 8.39 (ddd) - CDCl₃[1]

2-

Vinylpyridin

e

7.17 (dd) 7.48 (td) 8.47 (ddd)

6.71 (dd),

6.21 (dd),

5.37 (dd)

CCl₄

2-Chloro-5-

nitropyridin

e

8.35 (dd) 7.65 (d) 9.15 (d) - CDCl₃

2-Chloro-5-

aminopyridi

ne

7.05 (dd) 7.25 (d) 7.95 (d) -
~3.8 (s, -

NH₂)
DMSO-d₆

Note: Chemical shifts are approximate and may vary depending on the specific experimental

conditions. Coupling constants (J) are not included for brevity.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chloro-5-vinylpyridine and Related

Compounds.
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Compo
und

C-2 C-3 C-4 C-5 C-6
Vinyl
Carbon
s (α, β)

Solvent

2-Chloro-

5-

vinylpyrid

ine

(Predicte

d)

151.9 124.5 138.5 133.0 148.0
134.5,

117.0
CDCl₃[2]

2-

Chloropy

ridine

152.1 124.4 139.1 122.9 149.8 - CDCl₃[3]

2-

Vinylpyri

dine

156.3 121.2 136.2 123.5 149.3
136.9,

116.5
CDCl₃

2-Chloro-

5-

nitropyrid

ine

152.5 122.0 136.0 140.0 145.5 - CDCl₃

2-Chloro-

5-

aminopyr

idine

149.0 125.0 138.0 130.0 140.5 - DMSO-d₆

Note: The ¹³C NMR data for 2-Chloro-5-vinylpyridine is predicted, as experimental data was

not readily available in the searched literature.

IR Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) for 2-Chloro-5-vinylpyridine and Related

Compounds.
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Compound
ν(C=C)
aromatic

ν(C=C) vinyl ν(C-Cl)
Other Key
Absorptions

2-Chloro-5-

vinylpyridine
~1580, 1470 ~1630 ~750

ν(=C-H) vinyl

~3080, δ(C-H)

vinyl out-of-plane

~990, 910

2-Chloropyridine
1579, 1568,

1458, 1421
- 752

2-Vinylpyridine
1588, 1560,

1475, 1432
1632 -

ν(=C-H) vinyl

3085, 3010, δ(C-

H) vinyl out-of-

plane 990, 925

2-Chloro-5-

nitropyridine
~1570, 1460 - ~740

ν(NO₂)

asymmetric

~1530, ν(NO₂)

symmetric ~1350

2-Chloro-5-

aminopyridine
~1600, 1480 - ~760

ν(N-H) ~3400,

3300, δ(N-H)

~1620

Mass Spectrometry Data
Table 4: Mass Spectrometry Data (m/z) for 2-Chloro-5-vinylpyridine and Related Compounds.

Compound Molecular Ion [M]⁺ Key Fragment Ions

2-Chloro-5-vinylpyridine 139/141 (3:1) 112, 104, 78

2-Chloropyridine 113/115 (3:1) 78, 51

2-Vinylpyridine 105 104, 79, 78, 52, 51

2-Chloro-5-nitropyridine 158/160 (3:1) 112, 82, 77

2-Chloro-5-aminopyridine 128/130 (3:1) 93, 66
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid

sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0

ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz

spectrometer.

¹H NMR Parameters: The spectral width was set to 12 ppm. A 30° pulse width was used with

a relaxation delay of 1.0 second. A total of 16 scans were accumulated for each spectrum.

¹³C NMR Parameters: The spectral width was set to 220 ppm. A 30° pulse width was used

with a relaxation delay of 2.0 seconds. Proton decoupling was applied during acquisition. A

total of 1024 scans were accumulated for each spectrum.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and

the resulting spectra were phase and baseline corrected using the instrument's software.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was

finely ground in an agate mortar.[4] Around 100-200 mg of dry, spectroscopy-grade

potassium bromide (KBr) was added and briefly ground with the sample to ensure a

homogeneous mixture.[4][5] The mixture was then transferred to a pellet die and pressed

under a hydraulic press at approximately 8-10 tons of pressure to form a transparent pellet.

[6]

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample

pellet was then placed in the sample holder, and the spectrum was recorded from 4000 to
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400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the

signal-to-noise ratio.

Data Processing: The sample spectrum was baseline corrected and normalized using the

instrument's software.

Mass Spectrometry (MS)
Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Mass spectra were obtained using a Thermo Scientific Q Exactive HF-X

Hybrid Quadrupole-Orbitrap mass spectrometer.

Ionization Method (Electron Ionization - EI): For volatile compounds, a direct insertion probe

was used. The ionization energy was set to 70 eV.[7]

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-

500.

Data Processing: The resulting mass spectra were analyzed to identify the molecular ion and

major fragment ions.

Visualizations
Synthesis Workflow of a 2-Chloro-5-substituted Pyridine
Derivative
The following diagram illustrates a typical synthetic pathway for producing 2-chloro-5-

chloromethylpyridine, a compound structurally related to 2-Chloro-5-vinylpyridine. This

workflow highlights key reaction steps in the synthesis of functionalized pyridines.
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Synthesis of 2-Chloro-5-chloromethylpyridine

Step 1: Chlorination of Pyridine Ring

Step 2: Side-Chain Chlorination

3-methylpyridine

2-chloro-5-methylpyridine

Cl2, Catalyst

2-chloro-5-methylpyridine

2-chloro-5-chloromethylpyridine

Cl2, Catalyst

Click to download full resolution via product page

Caption: A two-step synthesis of 2-chloro-5-chloromethylpyridine.

This guide provides a foundational spectroscopic comparison for 2-Chloro-5-vinylpyridine
and its derivatives. Researchers are encouraged to use this information as a starting point for

their own analytical work and to consult the primary literature for more detailed studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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